Naphthalene-1-sulfonamide

Description

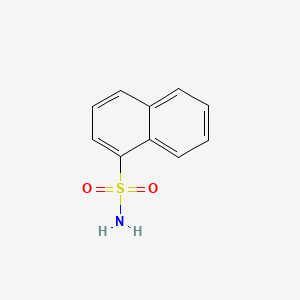

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIFHAKCBWOSRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237723 |

Source

|

| Record name | Naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-25-7, 89456-57-5 |

Source

|

| Record name | 1-Naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089456575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-1-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | naphthalene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALENE-1-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9V2DQ59A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of Naphthalene-1-sulfonamide

An In-depth Technical Guide to the Synthesis and Characterization of Naphthalene-1-sulfonamide

For professionals in the fields of medicinal chemistry and drug development, Naphthalene-1-sulfonamide serves as a crucial scaffold and synthetic intermediate. Its derivatives have been explored for a range of therapeutic applications, including as inhibitors of fatty acid binding protein 4 (FABP4) for metabolic diseases and as antagonists for the human CCR8 receptor.[1][2][3] A thorough understanding of its synthesis and rigorous characterization is therefore fundamental to leveraging its potential in drug discovery pipelines.

This guide provides a comprehensive overview of a field-tested method for the synthesis of Naphthalene-1-sulfonamide, delves into the rationale behind the procedural choices, and outlines the essential analytical techniques for its structural confirmation and purity assessment.

Part 1: Synthesis of Naphthalene-1-sulfonamide

The most direct and widely adopted synthetic pathway to Naphthalene-1-sulfonamide proceeds via a two-step sequence starting from naphthalene: sulfonation to form the corresponding sulfonyl chloride, followed by ammonolysis.

Causality Behind the Synthetic Strategy

The chosen route is predicated on well-established principles of electrophilic aromatic substitution and nucleophilic substitution at a sulfonyl group.

-

Sulfonation of Naphthalene: The initial step involves the sulfonation of naphthalene to introduce a sulfonic acid group. The regioselectivity of this reaction is critically dependent on temperature. Lower temperatures (below ~60°C) favor the kinetically controlled product, naphthalene-1-sulfonic acid, while higher temperatures (above ~160°C) lead to the thermodynamically more stable naphthalene-2-sulfonic acid.[4][5] For the synthesis of the target molecule, kinetic control is essential.

-

Conversion to Sulfonyl Chloride: The sulfonic acid is then converted to the more reactive 1-naphthalenesulfonyl chloride. This transformation is necessary because the sulfonate group is a poor leaving group, whereas the chloride on the sulfonyl chloride is readily displaced by nucleophiles. Reagents like chlorosulfonic acid are commonly employed for this step.[1][6]

-

Ammonolysis: The final step is the reaction of 1-naphthalenesulfonyl chloride with ammonia. Ammonia acts as a potent nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion to form the stable sulfonamide bond.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway from Naphthalene to Naphthalene-1-sulfonamide.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution of each step prepares the intermediate for the subsequent reaction with high fidelity. Safety Precaution: This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 1-Naphthalenesulfonyl Chloride

This step is often performed using chlorosulfonic acid, which both sulfonates the naphthalene and converts the resulting sulfonic acid to the sulfonyl chloride in a one-pot reaction.

Step 2: Synthesis of Naphthalene-1-sulfonamide from 1-Naphthalenesulfonyl Chloride

This procedure is adapted from established laboratory methods.[7]

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Reagents:

-

1-Naphthalenesulfonyl chloride (5.0 g, 22 mmol)

-

Anhydrous diethyl ether (Et₂O) (400 ml)

-

Ammonia (gas)

-

Deionized water

-

-

Procedure:

-

Reaction Setup: In the round-bottom flask, dissolve 1-naphthalenesulfonyl chloride (5.0 g) in anhydrous diethyl ether (400 ml).

-

Cooling: Cool the stirred solution to -78°C using a dry ice/acetone bath. The low temperature is critical to control the exothermicity of the reaction and prevent side reactions.

-

Ammonia Addition: Pass a steady stream of ammonia gas through the solution via the gas inlet tube for approximately 5 minutes. A white precipitate will form immediately.

-

Reaction: Stir the resulting mixture at -78°C for 1 hour.

-

Warming: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring overnight to ensure the reaction goes to completion.

-

Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator. A white powder will remain.

-

Workup and Purification: Wash the crude solid thoroughly with cold deionized water to remove ammonium chloride, the primary byproduct. Collect the product by vacuum filtration.

-

Drying: Dry the purified white powder under vacuum to yield Naphthalene-1-sulfonamide. A typical yield is around 3.2 g (70%).[7]

-

Part 2: Characterization and Data Analysis

Rigorous characterization is non-negotiable to confirm the structural integrity and purity of the synthesized Naphthalene-1-sulfonamide. A combination of physical and spectroscopic methods provides a complete analytical picture.

Logical Flow of Characterization

The characterization process follows a logical progression from basic physical properties to detailed structural elucidation, with each technique validating the others.

Caption: Logical workflow for the purification and characterization of the product.

Physicochemical and Spectroscopic Data

The following table summarizes the key data points used to confirm the identity and purity of Naphthalene-1-sulfonamide.

| Parameter | Expected Result | Rationale & Interpretation |

| Molecular Formula | C₁₀H₉NO₂S[8] | Confirms the elemental composition. |

| Molecular Weight | 207.25 g/mol [8][9] | The theoretical molecular weight, confirmed by mass spectrometry. |

| Appearance | White powder[7] | The expected physical state of the pure compound. |

| Melting Point | 152-153 °C[7] | A sharp melting point range is a strong indicator of high purity. |

| Mass Spec (EI) | m/z 207 (M⁺) | The molecular ion peak confirms the molecular weight of the parent compound. |

| IR Spectroscopy | ~3350, 3250 cm⁻¹ (N-H) | Two distinct peaks for the symmetric and asymmetric stretching of the primary amine. |

| ~1330, 1160 cm⁻¹ (S=O) | Strong absorptions corresponding to the asymmetric and symmetric stretching of the sulfonyl group. | |

| ~3100-3000, 1600-1450 cm⁻¹ | Absorptions characteristic of aromatic C-H and C=C stretching of the naphthalene ring. | |

| ¹H NMR | δ ~7.5-8.5 ppm (m, 7H) | Complex multiplet corresponding to the seven aromatic protons on the naphthalene ring. |

| δ ~7.2 ppm (br s, 2H) | A broad singlet for the two exchangeable protons of the -NH₂ group. | |

| ¹³C NMR | δ ~124-140 ppm | Multiple signals in the aromatic region corresponding to the ten unique carbons of the naphthalene scaffold. |

Conclusion

The synthesis of Naphthalene-1-sulfonamide via ammonolysis of 1-naphthalenesulfonyl chloride is a robust and reliable method that provides good yields of this valuable synthetic intermediate. The causality behind each experimental choice, from temperature control during sulfonation to the selection of an anhydrous solvent for ammonolysis, is rooted in fundamental chemical principles designed to maximize yield and purity. The subsequent characterization through a suite of orthogonal analytical techniques provides a self-validating confirmation of the final product's identity and quality, ensuring its suitability for downstream applications in research and drug development.

References

-

Synthesis of 1-Naphthalene sulfonamide. PrepChem.com. [Link]

-

From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. ResearchGate. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NOVEL NAPHTHALENE SUBSTITUTED SULPHONAMIDE DERIVATIVE. (2022-06-01). [Link]

-

Effect of reaction conditions on naphthalene sulfonation. [Link]

-

From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. PubMed. [Link]

-

From Naphthalene to Vivid Hues: The Synthesis of 1-Naphthylamine-5-sulfonic Acid and Its Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis, analysis and application of naphthalene sulfonic acid formaldehyde condensate. (2019-03-19). [Link]

-

NAPHTHALENE-1-SULFONAMIDE. gsrs. [Link]

- Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid.

-

Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. (2007). J Med Chem, 50(3), 566-84. [Link]

-

Routes of Sulfonyl Naphthalenes. ResearchGate. [Link]

-

Synthetic Routes of Sulfonamide Derivatives: A Brief Review. ResearchGate. [Link]

-

Naphthalenesulfonamide. PubChem. [Link]

-

Purification of Naphthalene by Re-Crystallization from Ethanol. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Naphthalenesulfonamide | C10H9NO2S | CID 163571 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Naphthalene-1-sulfonamide: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of Naphthalene-1-sulfonamide, a versatile chemical scaffold of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer field-proven insights into the compound's chemical properties, structure, synthesis, and key applications, grounded in authoritative scientific literature.

Introduction: The Naphthalene-1-sulfonamide Scaffold

Naphthalene-1-sulfonamide, a derivative of naphthalene, is an aromatic sulfonamide that has garnered considerable attention in medicinal chemistry and materials science. Its rigid, planar naphthalene core, coupled with the versatile sulfonamide functional group, provides a unique platform for the design of a wide array of molecules with diverse biological activities and photophysical properties. The sulfonamide group, a known pharmacophore, imparts the ability to engage in crucial hydrogen bonding interactions with biological targets, making it a valuable moiety in drug design.[1] This guide will delve into the fundamental chemical characteristics and structural features of Naphthalene-1-sulfonamide, explore a reliable synthetic protocol, and discuss its prominent applications, particularly in the realms of drug discovery and fluorescent probe development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of Naphthalene-1-sulfonamide is paramount for its effective utilization in research and development. These properties dictate its solubility, stability, and interactions with other molecules.

Physicochemical Data

The key physicochemical properties of Naphthalene-1-sulfonamide are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂S | [2][3][4][5] |

| Molecular Weight | 207.25 g/mol | [3][6][7] |

| Melting Point | 152-153 °C | [8] |

| Appearance | White to off-white solid/powder | [5][8] |

| Solubility | Limited data available. Naphthalene derivatives show solubility in organic solvents like ethanol, acetone, and DMSO.[9][10][11] Naphthalene-1-sulfonic acid is soluble in water.[12] | |

| pKa | Data for the sulfonamide proton is not readily available, but it is expected to be weakly acidic. |

Structural Elucidation

The molecular structure of Naphthalene-1-sulfonamide consists of a naphthalene ring system where a sulfonamide group (-SO₂NH₂) is attached at the 1-position.

Key Structural Features:

-

Naphthalene Core: The bicyclic aromatic ring system is planar and hydrophobic.

-

Sulfonamide Group: This functional group is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O). The geometry around the sulfur atom is tetrahedral.

Caption: 2D chemical structure of Naphthalene-1-sulfonamide.

Synthesis of Naphthalene-1-sulfonamide

A common and reliable method for the laboratory-scale synthesis of Naphthalene-1-sulfonamide involves the reaction of 1-naphthalenesulfonyl chloride with ammonia. This nucleophilic substitution reaction at the sulfonyl group is a standard procedure for the formation of sulfonamides.

Experimental Protocol

Reaction Scheme:

C₁₀H₇SO₂Cl + 2 NH₃ → C₁₀H₇SO₂NH₂ + NH₄Cl

Materials and Reagents:

-

1-Naphthalenesulfonyl chloride

-

Anhydrous diethyl ether (Et₂O)

-

Ammonia (gas)

-

Water (deionized)

Procedure:

-

Dissolve 1-naphthalenesulfonyl chloride (e.g., 5.0 g, 22 mmol) in anhydrous diethyl ether (e.g., 400 mL) in a flask equipped with a stirrer and a gas inlet tube.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ammonia gas through the stirred solution for approximately 5 minutes. A white precipitate will form.

-

Continue stirring the mixture at -78 °C for 1 hour.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

-

Remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Wash the resulting white powder with water to remove ammonium chloride.

-

Dry the product under vacuum to yield Naphthalene-1-sulfonamide as a white powder.[8]

Purification:

If necessary, the crude product can be purified by recrystallization. Based on the solubility of related compounds, a solvent system such as ethanol/water or acetone/water could be explored. The choice of solvent should be guided by the principle that the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Synthesis Workflow

Caption: Workflow for the synthesis of Naphthalene-1-sulfonamide.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the seven protons of the naphthalene ring. The two protons of the sulfonamide group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display ten signals for the carbon atoms of the naphthalene ring in the aromatic region (typically δ 120-140 ppm).

-

FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), asymmetric and symmetric S=O stretching (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively), and aromatic C-H and C=C stretching vibrations.[14]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of Naphthalene-1-sulfonamide (207.25 g/mol ).[16]

Key Applications in Research and Development

The Naphthalene-1-sulfonamide scaffold is a cornerstone in the development of novel therapeutic agents and advanced materials.

Drug Discovery and Development

The inherent biological activity of the sulfonamide moiety, combined with the tunable properties of the naphthalene ring, has made this scaffold a fertile ground for drug discovery.

-

Anticancer Agents: Derivatives of Naphthalene-1-sulfonamide have shown significant promise as anticancer agents. They have been investigated as inhibitors of crucial cellular targets, demonstrating the versatility of this scaffold in oncology research.

-

Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group, making Naphthalene-1-sulfonamide derivatives effective inhibitors of various metalloenzymes.

Caption: Drug discovery applications of the Naphthalene-1-sulfonamide scaffold.

Fluorescent Probes

The naphthalene moiety is inherently fluorescent.[17][18][19] Naphthalene and its derivatives are known to exhibit fluorescence, with excitation and emission maxima that are sensitive to the local environment. For instance, naphthalene in cyclohexane has an excitation maximum around 270 nm and an emission maximum around 335 nm.[19] This intrinsic fluorescence, combined with the targeting capabilities that can be introduced via the sulfonamide group, makes Naphthalene-1-sulfonamide and its derivatives attractive candidates for the development of fluorescent probes for biological imaging and sensing applications.[9][16] The fluorescence properties are often enhanced upon binding to hydrophobic pockets in proteins, leading to an increase in quantum yield and a blue shift in the emission spectrum.

Safety and Handling

Naphthalene-1-sulfonamide should be handled with appropriate safety precautions in a laboratory setting. Based on the GHS classification data available for naphthalenesulfonamide, it is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Naphthalene-1-sulfonamide is a molecule of significant academic and industrial importance. Its straightforward synthesis, coupled with its versatile chemical and photophysical properties, has established it as a valuable building block in medicinal chemistry and materials science. The insights provided in this guide, from its fundamental properties to its practical applications, are intended to empower researchers and developers to harness the full potential of this remarkable scaffold in their scientific endeavors. The continued exploration of Naphthalene-1-sulfonamide and its derivatives is poised to yield further innovations in drug discovery and beyond.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 163571, Naphthalenesulfonamide. [Link]

-

PrepChem. Synthesis of a. 1-Naphthalene sulfonamide. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 87031, 5-Hydroxynaphthalene-1-sulfonamide. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0014404). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4224596, Naphthalene-1-sulfonate. [Link]

-

Wang, G. et al. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules2024 , 29(12), 2774. [Link]

-

Global Substance Registration System. NAPHTHALENE-1-SULFONAMIDE. [Link]

-

S. Fun, S. Chantrapromma, A. R. R. Al-Karablieh, B. A. Al-Trawneh & M. I. M. Wazeer. 3-Aminophenyl naphthalene-1-sulfonate. Acta Crystallographica Section E2012 , 68(Pt 6), o1751. [Link]

-

L. A. E. M. Corthell, J. A. P. P. da Silva, L. E. Kitchens, A. A. G. G. de Oliveira, M. A. F. de Oliveira, G. D. McAllister & M. R. J. Elsegood. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega2019 , 4(10), 14357-14364. [Link]

-

Oregon Medical Laser Center. Naphthalene. [Link]

-

ResearchGate. Figure S5. Quantitative 1 H NMR spectrum (with naphthalene as an... [Link]

-

J. E. Gillispie, E. A. Wachter, & W. R. G. Sellers. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. The Journal of Physical Chemistry A2023 , 127(4), 1035-1044. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 232997, Naphthalene-2-sulfonamide. [Link]

-

National Institute of Standards and Technology. 1-Naphthalenesulfonic acid. [Link]

-

ResearchGate. Excitation and emission spectra: A. Naphthalene excitation (λ exc = 270... [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751). [Link]

-

Wikipedia. Naphthalene-1-sulfonic acid. [Link]

-

M. E. Johnson, D. L. G. Martins, & C. D. M. Ribeiro. Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”. The Journal of Physical Chemistry B2023 , 127(37), 8153-8162. [Link]

-

Reddit. Melting point of naphthalene? [Link]

-

D. A. Johnson, B. J. Spoo, & E. A. K. Nivens. Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the "Ouzo Effect". The Journal of Physical Chemistry B2023 , 127(37), 8153-8162. [Link]

-

ResearchGate. Solubility of 1,6-Naphthalene Disulfonic Acid Disodium in Binary Sodium Chloride + Water, Sodium Sulfate + Water, and Ethanol + Water Solvent Mixtures at Elevated Temperatures. [Link]

-

ResearchGate. Naphthalene n B(a)P are not dissolving in DMSO as mention in the literature....kindly suggest the answer who so ever have worked on it? [Link]

-

The Royal Society of Chemistry. Supporting information: - [Link]

-

ResearchGate. (PDF) The crystal structure of 2-[5-(dimethylamino)naphthalene-1-sulfonamido]phenyl 5-(dimethylamino)naphthalene-1-sulfonate. [Link]

-

Zafar, W., Sumrra, S. H., & Chohan, Z. H. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of Coordination Chemistry, 76(9-10), 1083-1111. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Naphthalene-2-sulfonamide | C10H9NO2S | CID 232997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naphthalene-1-sulfonamide | CymitQuimica [cymitquimica.com]

- 5. 1-Naphthalenesulfonic acid [webbook.nist.gov]

- 6. Naphthalene-1-sulfonamide | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. toku-e.com [toku-e.com]

- 10. Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the "Ouzo Effect" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 12. 3-Aminophenyl naphthalene-1-sulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. 5-Hydroxynaphthalene-1-sulfonamide | C10H9NO3S | CID 87031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Naphthalenesulfonamide | C10H9NO2S | CID 163571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. omlc.org [omlc.org]

- 17. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Spectrum [Naphthalene] | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Mechanism of Action of Naphthalene-1-sulfonamide Derivatives

Introduction

The naphthalene-1-sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a foundational backbone for a diverse array of pharmacologically active agents. Its inherent structural rigidity, coupled with the synthetic tractability of the sulfonamide group, allows for the generation of extensive libraries of derivatives with finely tuned biological activities. These compounds have demonstrated a remarkable capacity to interact with a wide range of biological targets, leading to their investigation and development as therapeutic agents for numerous diseases, including cancer, metabolic disorders, inflammatory conditions, and cardiovascular ailments.

This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action of naphthalene-1-sulfonamide derivatives. We will delve into their interactions with key protein targets, the modulation of critical signaling pathways, and the structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of molecules.

I. Dual Antagonism of Calmodulin and Protein Kinases: A Classic Mechanism

One of the earliest and most well-characterized mechanisms of action for naphthalene-1-sulfonamide derivatives is their ability to act as antagonists of calmodulin (CaM) and direct inhibitors of various protein kinases.[1][2][3] This dual activity is a prime example of how variations in the chemical structure of these derivatives can significantly influence their biological effects.

Calmodulin Antagonism

Calmodulin is a ubiquitous, calcium-binding protein that acts as a primary sensor of intracellular Ca2+ levels in eukaryotic cells.[4] Upon binding Ca2+, CaM undergoes a conformational change that enables it to interact with and regulate the activity of a multitude of downstream effector proteins, including kinases and phosphatases. Naphthalene-1-sulfonamide derivatives, most notably N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), have been identified as potent CaM antagonists.[3][5] They bind to CaM, preventing its interaction with target enzymes and thereby inhibiting Ca2+/calmodulin-regulated processes.[3][6] This inhibition of CaM function has been shown to impact cell proliferation, with W-7 demonstrated to selectively inhibit the G1/S boundary phase of the cell cycle.[3]

The interaction between these derivatives and CaM is influenced by the length of the alkyl chain substituent on the sulfonamide nitrogen. An extension of this carbon chain generally leads to an increase in the potency of CaM inhibition.[1]

Direct Protein Kinase Inhibition

In addition to their effects on CaM, naphthalene-1-sulfonamide derivatives are also direct inhibitors of a broad spectrum of protein kinases.[1] This includes:

-

Myosin Light Chain Kinase (MLCK)

-

cAMP-dependent Protein Kinase (PKA)

-

cGMP-dependent Protein Kinase (PKG)

-

Protein Kinase C (PKC)

-

Casein Kinase I and II

Kinetic studies have revealed that these compounds often act as competitive inhibitors with respect to ATP, suggesting that they bind to the highly conserved ATP-binding pocket of these kinases.[1] Interestingly, the structure-activity relationship for direct kinase inhibition is inverse to that of CaM antagonism; a shorter alkyl chain on the sulfonamide is associated with more potent kinase inhibition.[1] For instance, N-(6-Aminoethyl)-5-chloro-1-naphthalenesulfonamide (A-3), a derivative with a shorter alkyl chain than W-7, is a more potent inhibitor of MLCK.[1] This highlights the principle that subtle molecular modifications can shift the therapeutic target and mechanism of action.

Signaling Pathway: Calmodulin and MLCK Inhibition

Caption: Inhibition of Calmodulin and Myosin Light Chain Kinase by Naphthalene-1-sulfonamide derivatives.

II. Targeting Metabolic and Inflammatory Pathways

More recent research has expanded the scope of naphthalene-1-sulfonamide derivatives to include key targets in metabolic and inflammatory diseases.

Fatty Acid Binding Protein 4 (FABP4) Inhibition

Fatty acid binding protein 4 (FABP4) is a critical player in lipid metabolism and inflammatory processes, making it an attractive therapeutic target for conditions like type 2 diabetes and atherosclerosis.[7][8] Structure-based drug design has led to the identification of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of FABP4.[7][8]

X-ray crystallography studies have elucidated the binding mode of these inhibitors within the FABP4 binding pocket, revealing the importance of a network of ordered water molecules.[7][8] In vivo studies using db/db mice, a model for obese diabetes, have demonstrated that these FABP4 inhibitors can significantly improve glucose and lipid metabolism, enhance insulin sensitivity, and ameliorate hepatic steatosis.[7]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Naphthalene-1-sulfonamide derivatives have also been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway.[9] By inhibiting PTP1B, these compounds can potentially enhance insulin sensitivity and improve glycemic control, making them relevant for the treatment of type 2 diabetes.[9]

Signaling Pathway: PTP1B in Insulin Signaling

Caption: PTP1B's role in the negative regulation of the insulin signaling pathway and its inhibition.

III. Anticancer Mechanisms of Action

The naphthalene-1-sulfonamide scaffold has proven to be a versatile platform for the development of novel anticancer agents, targeting various aspects of cancer cell biology.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

Targeting cyclin-dependent kinase 9 (CDK9) is an emerging strategy in cancer therapy.[10] Researchers have designed and synthesized a series of sulfonamide derivatives, including those with a naphthalene core, as potent CDK9 inhibitors.[10] These inhibitors have been shown to significantly inhibit the growth of various tumor cells and induce apoptosis by down-regulating the expression of anti-apoptotic proteins like Mcl-1 and key oncogenes such as c-Myc.[10]

STAT3 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key signaling molecule that is often over-activated in many types of cancer, promoting cell proliferation, survival, and metastasis. Naphthalene-sulfonamide hybrids have been developed as potent STAT3 inhibitors.[11] These compounds can inhibit STAT3 phosphorylation, leading to the downregulation of its target genes involved in cell cycle progression (e.g., Cyclin D1) and apoptosis resistance (e.g., BCL2).[11]

Keap1-Nrf2 Protein-Protein Interaction Inhibition

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[12] Naphthalene-1-sulfonamide derivatives have been designed to inhibit the protein-protein interaction between Keap1 and Nrf2.[12] By disrupting this interaction, these compounds lead to the activation of Nrf2 and the subsequent upregulation of downstream antioxidant and detoxification genes.[12] This mechanism is being explored for its therapeutic potential in chronic inflammatory diseases and cancer.[12][13]

IV. Other Notable Mechanisms

The therapeutic potential of naphthalene-1-sulfonamide derivatives extends to several other targets and pathways:

-

Rho-Kinase (ROCK) Inhibition : Certain derivatives have been identified as inhibitors of Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in regulating cell shape, motility, and smooth muscle contraction.[14][15][16] ROCK inhibitors have therapeutic applications in cardiovascular diseases and glaucoma.[17][18]

-

CCR8 Antagonism : Naphthalene-derived compounds have been designed as antagonists of the human C-C chemokine receptor 8 (CCR8), a potential target for inflammatory and autoimmune diseases.[19]

-

Sphingosine Kinase (SphK) Inhibition : The naphthalene scaffold has been utilized to develop inhibitors of sphingosine kinases (SphK1 and SphK2), enzymes involved in the production of the signaling lipid sphingosine-1-phosphate (S1P), which is implicated in cancer and inflammatory diseases.[20]

-

Anti-HIV Activity : Symmetric bis(naphthalenesulfonic acid) derivatives have demonstrated anti-HIV-1 activity, with their potency being influenced by the nature of the spacer linking the two naphthalene moieties.[21]

V. Experimental Protocols

The validation of the mechanism of action of naphthalene-1-sulfonamide derivatives relies on a combination of in vitro and in vivo experimental approaches.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation : Recombinant human kinase (e.g., MLCK, CDK9) and its specific substrate are diluted in a kinase assay buffer.

-

Compound Preparation : Naphthalene-1-sulfonamide derivatives are serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction : The kinase, substrate, and ATP are incubated with the test compounds in a microplate. The reaction is typically initiated by the addition of ATP.

-

Detection : After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays using [γ-32P]ATP, fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.

-

Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a dose-response curve.

In Vivo Efficacy Study in db/db Mice (General Protocol)

-

Animal Model : Male db/db mice, a genetic model of obesity and type 2 diabetes, are acclimated to the housing conditions.

-

Compound Formulation and Administration : The naphthalene-1-sulfonamide derivative is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered to the mice, typically via oral gavage, once daily for a period of 4-8 weeks.[9] A vehicle control group and a positive control group (e.g., a known antidiabetic drug) are included.

-

Metabolic Parameter Monitoring :

-

Fasting Blood Glucose : Measured weekly from tail vein blood after an overnight fast.[9]

-

Serum Lipids : At the end of the study, blood is collected to measure serum levels of triglycerides, total cholesterol, and free fatty acids.

-

Insulin Sensitivity : Assessed through an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT).

-

-

Tissue Analysis : At the end of the study, tissues such as the liver, adipose tissue, and muscle are collected for histological analysis (e.g., to assess hepatic steatosis) and molecular analysis (e.g., Western blotting or qPCR to measure the expression and phosphorylation of key signaling proteins).

-

Data Analysis : Statistical analysis (e.g., ANOVA) is performed to compare the metabolic parameters between the treatment groups and the control group.

Experimental Workflow: In Vivo Studies in db/db Mice

Caption: General experimental workflow for in vivo efficacy studies in db/db mice.

VI. Quantitative Data Summary

| Derivative Class/Example | Target(s) | IC50/Ki | Biological Effect | Reference |

| A-3 | MLCK, PKA, PKC | Ki = 7.4 µM (for MLCK) | Competitive inhibition with ATP | [1] |

| W-7 | Calmodulin | - | Inhibition of CaM-regulated enzymes | [3] |

| 12d (a 1,4-bis(arylsulfonamido)naphthalene derivative) | Keap1-Nrf2 PPI | IC50 = 64.5 nM (FP), 14.2 nM (TR-FRET) | Activation of Nrf2 downstream genes | [12] |

| 16dk, 16do (naphthalene-1-sulfonamide derivatives) | FABP4 | - | Improved glucose and lipid metabolism in db/db mice | [7] |

| L18 (a sulfonamide derivative) | CDK9 | IC50 = 3.8 nM | Induction of apoptosis in tumor cells | [10] |

Conclusion

Naphthalene-1-sulfonamide derivatives represent a remarkably versatile and enduring scaffold in drug discovery. Their mechanisms of action are diverse, ranging from the classical dual inhibition of calmodulin and protein kinases to the more recently discovered modulation of metabolic enzymes, protein-protein interactions, and key players in cancer signaling pathways. The ability to fine-tune the biological activity of these compounds through targeted chemical modifications underscores their importance and continued potential for the development of novel therapeutics. A thorough understanding of their complex pharmacology, as outlined in this guide, is essential for researchers and drug developers aiming to harness the full therapeutic potential of this privileged chemical class.

References

- Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl8AOXh2S9A50tfs2GdNXU_M1YYstOdExyiWXarZvxd4bycR5nrtjCztxS2srH5OixViKiXu2nlSp7Agbg_ekgOMzdVOffSHxH8unEAuJy6iMLmKtDF2XqDm6qntJ_gRQyVA==]

- Jenkins, T. J., et al. (2007). Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPNChw837MLRGWe34Yx0w5sj94wylfYHZienk8dQLJsIcJ9EAO8iscRn90_spUyyAtxzK7zh9J11n5cH5L-j3NJlQnlzbyuz9fdLdd4sFkZzrsA5YLmZ-Nb4IgnIpHXQMtSw0=]

- Hidaka, H., Asano, M., & Tanaka, T. (1981). Activity-structure relationship of calmodulin antagonists, Naphthalenesulfonamide derivatives. Molecular Pharmacology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGInDMYe5u6ocLTSjaLUciLs3qZOe4EqyZuxNF86TxFankw7OLwl2ebIC8Oqwnph1a9XDgBkvYSf0PWcOnqQwQqb32Ma67Lw5CvarLzQyzGnDMFrR8BhtolGrsdOfBlcsc1JQ==]

- McClure, J. A., & Elliott, J. R. (1991). The naphthalenesulphonamide calmodulin antagonist W7 and its 5-iodo-1-C8 analogue inhibit potassium and calcium currents in NG108-15 neuroblastoma x glioma cells in a manner possibly unrelated to their antagonism of calmodulin. Neuroscience Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5goR1zpEWaO2eqq1QQzJuOhH-kowuoexV9SnL2vvBMPxk6tgywAX7nMqm-6ksQR0PNYbTb3pSnwYkX31tkaPGbGeq2IrWgW8vijGgH6b7i0ViOVfg_KG7ljO-5guRKxOY2A==]

- Hidaka, H., Sasaki, Y., Tanaka, T., Endo, T., Ohno, S., Fujii, Y., & Nagata, T. (1981). N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation. Proceedings of the National Academy of Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_SFpdGBKkCjdLGBaW4yhfG96aEtCkgrupyt_IkGwJZBT_l0dsqECOHCq_C__nxVzsWRTxHuT-J8LtD-MkxaebUTR_xj4FQOIu2NdxK5UNswalALyqrLSe5599wjyRFWibpQ==]

- Lee, S., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N′-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvm270jbTLFvj2qvtGq7sKcCFygbkMhPMGfBw-U5g4yDfLRAzDOkpDi5Nrbn4L0GmjZQUruB7MNZjn_mTVEgbj0QK-3Hosi3liXHJm8_E-bbw8I-gxNJfDHTekCvvy8GIGkDDnTlIv2hLw_jnAznSzyW4zE-Sk0MpbMlAs8otRJ9RazzuoNFP8nM8E7dXULIf544PT5yIkKecZALgwRIMY2GQqGxrw0XlIufN2RcR43w==]

- BenchChem. (2025). In Vivo Efficacy of Naphthalene-1-Sulfonamide Derivatives in db/db Mice: A Comparative Analysis. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFirKPzRsQOCHVzioU68oh04tDEZZzlqRBvB3b9e9A0PXuqGYe2JJCHpAGNQ8H5duP2W7-9DiBaJ_u2DaE1sutL8Eh_OBfr__wsYCjz93xf0Ea-zAY7VvaahGDDrzWE4B6zAodPQjyosaUQWYTH-82bmqc7PVzqDPEmvntD2hLIwkedKDf0iaP5bfTWGWUWtw499sDhM2ui5QuF8UAdhBK98mSC8sAAMjAfiYJZwg6FR0K1RAQZeYAVBLv-]

- Neamati, N., et al. (1997). Structure-activity relationships of symmetric naphthalenesulfonic acid derivatives. Synthesis and influence of spacer and naphthalenesulfonic acid moiety on anti-HIV-1 activity. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBTbWDCQyukscdMw2MZL5GwpDb-u7JszFwV0WBag_T4kxl_iCS5ig_XuIvWEq1YePuIdromTCup8wP6ztkfyL41LUWa1VzmqKueFhkQCW5zVu6Px1IeVG7ZlCg-ZE0GuAbTw==]

- Gao, Y., et al. (2018). From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. European Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdEpaUtdUb727BnPV65caPwu7S8_u0uo5xhhxNxxsykySb-HysIv8AvPOyRhGg3T8ZNfQC_kA874lsp0qSdZPtrx4utp3tpmlRCZz5261nG7HBW9k7dVME4TmMKkorudWicYU=]

- Zepeda-Cervantes, J., et al. (2017). The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells. Virology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ65IicfwRb4Nh-bztF1C-kmXu1I_nAPe4LWICknvjDYjXNRdk9mQFTMDb62KDhQOoveuPIdMWFee5qzA63xW3fOBsUNv73eztcmYCp9milHcfb54AofCgPLhNQXOdhUWCnMU=]

- Abdel-Gawad, H., et al. (2021). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVuNcXLs8nW3KxCprHlfLHDllQnMxpQwKMQGeD0rSFd9NoRPcMs54RyBZ9XuETLM80BUkWg2UXV4T6YgkWc3VuwRFqHUPzjRzfGeM4ySUFt_Vvq_i_ggor6q3PrsNcU1iM1Eze3hkEVVREczMN5COFVH3GAnblJZ9y05o=]

- Gao, Y., et al. (2018). From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTUWiAR81yFPFgQAh8K2eg_CSmMV7oECT1vDsR4xO6CVRhjFWd-Vsm9cHM8eA1cHBGYJ09BlBo8xG_0kmAnegRT3Xnhby6GyFgV0XbdmW2AHM3hJ-egu3ZiB6FJRz4ULwdmW7-O1DkFHPFAvQbK2d0ZLXS30cqvRosEYiOg8X6lN2sM2QqgOz30bu4qY18xgWclNtgR8wNAhQ-N4WJnPtiUho5PE9HwtDvYkNSpHjDlW0fHFyPJOqPqXKdhsVHeheaLozQHunjaanOD-o3fEHZybsZH9nvXvQ7d42oT0Ob9Eo4E960NUSAeI2itRImkzsYTqOueK3gkLRZafIZAA1HjCG2Zg==]

- Tanaka, T., Ohmura, T., & Hidaka, H. (1983). Calmodulin Antagonists' Binding Sites on Calmodulin. Pharmacology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu2hFOdsHCN-FbuxyxdZbmwjx0j0LsKgjKf6vKQCxpNZsCMASeJFFo79Wjx32HQe9tl299WMYwhbzFppU1F_wjVuFEuM6rn3loxPh1ekiZ-9pZ8pM2dKQN5QSSjEGC9gArYJnS_bg9JLurjRbA8JGGCgWwTShRYUwb5go=]

- Abdel-Aziz, M., et al. (2025). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFBQf1iLcMNoLHaIFd1tcnnRHE9L8-WO6LkcVYi6XHEjJkWavua4CbRJ1y99YtY3n0-0L9r1wKSVjKmHMTtBAlDeETT_Refj6BqSf9utc6Q_yWGhmoF7g2odMozghN66-KOLG4qz_7pMTMKIM=]

- Li, L., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0NBnf8y_8ZhjY5zhI7naATCS27uvmaSIP4sNnnjB5uZZ5jeuKSThwyX5s46zdnTne7dCGk25WNS8XImee7PnvA3GIJPQn9lkP1_DU6y1IiwwThSCdFuX2DoNI0lgbhTpa3dY=]

- Zhao, Y., et al. (2015). Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. ACS Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyDSzUfbtjawF5Bi0cQOIflZVGEOgD_KXLiqjrGyYl2IL4G3C-2lntDfLHHIbusgHWOrOkTaKJsqCm3d6xyhxVRAH_g7R5-aQDgeKg1sPKuAKeJxNGwemlPXBx0m5Q2oVwIEO4Il9Xl-oXMg==]

- Al-Amiery, A. A., et al. (2019). Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcJ1tgJek0NPOju6aB90SUYNkkdZgDeS9roPHqZapSfxWxnudPZenFZHmZGw1wDBQHhfTVORh2QM2NzKG1X8rl8ra-_7V6PB97H1CIcsPT9Rh0dHq1D7wMCb14LkshIpnp9O9VFC3nijfRQXzeXe_w8QdQcvLSj8872WlM3Ufuews6Onm2L5j8TwSWshND_3NSsFvkJVAA1uzb6zMGWC7rHz3_0en4Pb1kY50o]

- Iso, M., et al. (2006). Development of specific Rho-kinase inhibitors and their clinical application. Methods in Enzymology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKORKSEPKkvPUKhv-m26DPJA8H6yVAgF_7Xc5cIBwchUg5K48iBHPAwWKrn4cQ8dnEv6ZkiIIcWEUqp0cp-UBIkvRQd_0ogmZhSvRGHD8p7QR-wqVuJtT14XtWp0hfibMyS3w=]

- Al-Mousa, F., et al. (2024). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfh1a5e4unAjKHKezmq4FBbqzhzyXtN4g1y5UXM7LJmodG6dADqY9yx3C_QfiYLtOLA8GLDIOU9Yt7hL8XggQT2hHj6tpvMW-W9EPvg9HW1OUjFbVQH3HrBvqs4VxIvU9qV5m3AV0hXtGUj7c=]

- Pharma Wisdom. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEme7OhhxE1efk2Fq4dFYu_1mkhEpemyQmCsnsLQgkiMPC1fAulUIs1S6GtkRUXoe3GJFAf_3ZGgBRrTdS3xW-NMMFX1BkcIdzRoc7j1j_TaQJxQeiLJoVtFNMhZhY0KazHk4zu3g==]

- Morimoto, M., et al. (2019). A visible light-controllable Rho kinase inhibitor based on a photochromic phenylazothiazole. Chemical Communications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0YpxLrncu68zTwI2GS5rqdPUG6QI5LU_Uhhpd2UF7JtnANH3IsoOaJSGe1Wn203RdbP2yDCbCytK9K09y9FHRGGNq5BQ7StHFNcto8iMtxUJk8PxB__nSkjtfZrcxFM9Xe0YR3n2w21wLnVfRfaYYLbadGRdYGsawf7E=]

- Kumar, G., et al. (2025). Rho Kinase (ROCK) Inhibitors and Their Application to Inflammatory Disorders. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgP1C-Zkd5SvzuOWj2RPgWl_vuc1eIx4RBUlA3g_6VFP7IiTEoKiC90Oq-FdpmxGU3pxFRy99olYeXiTPSUnr3QxHgiJLDldDyqXps3I-gQdMKzFZ3071IKeV7MXy_vZ_XKy3O6KTOFr78dCxoP80lnOt7aPmQ8a2Y-5VjGKPEWGjR1kbBAB6AkaFDSPiZX10bwK5WUzQQDABsU2qUyecAKXKUvJAzem7rxdX26_DeGnBXkZvl-A==]

- Feng, Y., et al. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC2FmCilQLg0OgvnoOXEQd_WT9HOT5inhQqy_AAQd4t2oVrTSNOpeN3_WpVMgFPVqavURJ2vEtS8wlhgIQuKNyMiIaE0X2vw2eSKyYtWmdik9apG5iHpQ2a0bIotN3n57e-QY=]

- Ataman Kimya. (n.d.). NAPHTHALENE SULFONATE. Ataman Kimya. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkuE6rgFtpIDmqvuzBvNUyhk_tSi1e4fdNokmkwHwXl8-6-HI5y5bH5lPj6DmGAaaKpXDDHJbS0sM_u7S2egBisbKbVIb866y_kPRstvF-s9C4rw9j1d4O-8iwV1goC1sU8_kwuqzhHq4-OAUU6P61GoUSjbNY7Q==]

- Hsueh, Y.-J., et al. (2022). Inhibition of Rho-associated protein kinase activity enhances oxidative phosphorylation to support corneal endothelial cell migration. The FASEB Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpsRvKnt9lJCS7Qi_FORe0heoSUYugMSNYOvL6QYLCSq6uHIPLAZ8GMcKFyuGlpbbmQ73YgrnRmZ-IrntnLA2fDVG8ZxpSTDgIlQWNioGDbyjcmhZQOezKEvCZEao_mcasrRA=]

Sources

- 1. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity-structure relationship of calmodulin antagonists, Naphthalenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The naphthalenesulphonamide calmodulin antagonist W7 and its 5-iodo-1-C8 analogue inhibit potassium and calcium currents in NG108-15 neuroblastoma x glioma cells in a manner possibly unrelated to their antagonism of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchwithrutgers.com [researchwithrutgers.com]

- 13. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of specific Rho-kinase inhibitors and their clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A visible light-controllable Rho kinase inhibitor based on a photochromic phenylazothiazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of Rho-associated protein kinase activity enhances oxidative phosphorylation to support corneal endothelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-activity relationship studies with symmetric naphthalenesulfonic acid derivatives. Synthesis and influence of spacer and naphthalenesulfonic acid moiety on anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Naphthalene-1-Sulfonamide Scaffold: A Versatile Framework for Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The naphthalene-1-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of this versatile scaffold, delving into its significant potential in anticancer, antimicrobial, and enzyme inhibitory applications. We will explore the underlying mechanisms of action, present detailed structure-activity relationships, and provide robust experimental protocols for the evaluation of naphthalene-1-sulfonamide derivatives. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this promising chemical framework.

Introduction: The Rise of a Privileged Scaffold

The naphthalene-1-sulfonamide core, characterized by a bicyclic aromatic naphthalene ring linked to a sulfonamide group, offers a unique combination of structural rigidity and synthetic tractability. This has allowed for the creation of diverse chemical libraries with a wide array of pharmacological properties. The inherent lipophilicity of the naphthalene moiety facilitates cell membrane permeability, while the sulfonamide group provides a key hydrogen-bonding anchor for interaction with biological targets. This guide will dissect the key therapeutic areas where this scaffold has shown significant promise.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Naphthalene-1-sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the disruption of cellular division and the inhibition of key signaling pathways that drive tumor growth and survival.

Inhibition of Tubulin Polymerization

A significant number of naphthalene-1-sulfonamide derivatives exert their cytotoxic effects by interfering with microtubule dynamics. Microtubules, essential components of the cytoskeleton, are crucial for cell division, motility, and intracellular transport.[1] By inhibiting the polymerization of tubulin into microtubules, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[1]

One notable example is compound 5c , which exhibits potent antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.51 µM and 0.33 µM, respectively.[2] This compound was also shown to inhibit tubulin polymerization with an IC50 value of 2.8 μM.[2] Molecular docking studies suggest that these derivatives often bind to the colchicine-binding site on β-tubulin, preventing the formation of the microtubule polymer.

Table 1: Anticancer Activity of Representative Naphthalene-1-Sulfonamide Derivatives

| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Citation(s) |

| 5c | Tubulin Polymerization Inhibition | MCF-7 | 0.51 ± 0.03 | [2] |

| A549 | 0.33 ± 0.01 | [2] | ||

| 5a | STAT3 Phosphorylation Inhibition | MCF-7 | 42.13 | [1] |

| 5b | STAT3 Phosphorylation Inhibition | MCF-7 | 40.08 | [1] |

| 5e | STAT3 Phosphorylation Inhibition | MCF-7 | 43.13 | [1] |

| 5i | STAT3 Phosphorylation Inhibition | MCF-7 | 41.6 | [1] |

| C188-9 (TTI-101) | STAT3 Inhibition | - | Kd = 4.7 nM | [3] |

| Bis-naphthalene-sulphonamide derivative IV | Aromatase Inhibition | - | 0.21 | [4] |

Modulation of the IL-6/JAK2/STAT3 Signaling Pathway

The Interleukin-6 (IL-6)/Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cell proliferation, survival, and inflammation, and its dysregulation is frequently observed in various cancers.[5] Naphthalene-sulfonamide hybrids have been designed to target this pathway, demonstrating significant antiproliferative effects.[5]

Compounds 5b and 5i have been shown to downregulate the expression of key components of this pathway, including IL-6, JAK2, and STAT3, in MCF-7 cells.[5] This leads to the suppression of downstream targets involved in cell cycle progression (Cyclin D1, c-MYC) and apoptosis (Bcl-2), while upregulating the pro-apoptotic protein BAX.[5] Notably, a bis-naphthalene-4-methoxybenzenesulfonamide derivative, C188-9 (TTI-101) , is a potent STAT3 inhibitor that has entered Phase I/II clinical trials for head and neck squamous cell carcinoma.[1][6]

Figure 1: Inhibition of the IL-6/JAK2/STAT3 signaling pathway by naphthalene-sulfonamide derivatives.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The naphthalene-1-sulfonamide scaffold has proven to be a valuable starting point for the design of potent antibacterial and antifungal compounds.

Inhibition of Bacterial Topoisomerases

Bacterial DNA gyrase and topoisomerase IV are essential enzymes involved in DNA replication, repair, and recombination, making them attractive targets for antibacterial drugs. Certain 6-acetylnaphthalene-2-sulfonamide derivatives have demonstrated potent inhibitory activity against these enzymes.[5] For instance, compound 5b potently inhibits E. coli topoisomerase IV with an IC50 of 5.3 µg/mL.[5]

Broad-Spectrum Antimicrobial Potential

Derivatives of the naphthalene-sulfonamide scaffold have exhibited a broad spectrum of antimicrobial activity. For example, an amide-coupled naphthalene derivative has shown promising activity against both E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 12.5 µg/mL and 62.5 µg/mL, respectively.[1] The introduction of different aryl and heteroaryl sulfonamides at the 2-position of the naphthalene core has been a successful strategy to modulate the antimicrobial spectrum and potency.[1]

Table 2: Antimicrobial Activity of Naphthalene-Sulfonamide Derivatives

| Compound | Target Organism | MIC (µg/mL) | Citation(s) |

| Amide-coupled naphthalene derivative | E. coli | 12.5 | [1] |

| S. aureus | 62.5 | [1] | |

| 5b | E. coli | 10 | [1] |

| N-(2′-chlorophenyl)-1-naphthalene sulfonamide | Leishmania tarentolae | IC50 = 9.5 µM | [7] |

Enzyme Inhibition: Targeting Key Players in Disease

The versatility of the naphthalene-1-sulfonamide scaffold extends to the inhibition of various enzymes implicated in a range of diseases, from metabolic disorders to inflammation.

Fatty Acid Binding Protein 4 (FABP4) Inhibition

Fatty acid binding protein 4 (FABP4) is a key regulator of glucose and lipid metabolism and is considered a therapeutic target for type 2 diabetes and atherosclerosis. Naphthalene-1-sulfonamide derivatives have been identified as potent and selective inhibitors of FABP4. These compounds have been shown to improve glucose and lipid metabolism in animal models.

Protein Kinase Inhibition

The sulfonamide moiety can act as a hinge-binder in the ATP-binding pocket of many protein kinases. Naphthalene-sulfonamide derivatives have been shown to inhibit various protein kinases, including myosin light chain kinase (MLCK), highlighting their potential in diseases characterized by abnormal kinase activity.

Experimental Protocols

To facilitate further research and validation of naphthalene-1-sulfonamide derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Synthesis of Naphthalene-1-Sulfonamide Derivatives

A general and robust method for the synthesis of naphthalene-1-sulfonamide derivatives involves the reaction of a substituted naphthalene-1-sulfonyl chloride with a primary or secondary amine in the presence of a base.

Figure 2: General synthetic scheme for naphthalene-1-sulfonamide derivatives.

Detailed Protocol:

-

Sulfonation of Naphthalene: To a stirred solution of naphthalene in a suitable solvent (e.g., nitrobenzene), add concentrated sulfuric acid dropwise at a controlled temperature. Heat the reaction mixture to drive the reaction to completion.

-

Formation of Sulfonyl Chloride: Treat the resulting naphthalene-1-sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield naphthalene-1-sulfonyl chloride.

-

Sulfonamide Formation: Dissolve the naphthalene-1-sulfonyl chloride in an appropriate solvent (e.g., dichloromethane, THF). Add the desired primary or secondary amine and a base (e.g., pyridine, triethylamine) to the solution. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired naphthalene-1-sulfonamide derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow:

Figure 3: Workflow for the MTT-based cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the naphthalene-1-sulfonamide derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Detailed Protocol:

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a GTP stock solution.

-

Reaction Setup: In a pre-warmed 96-well plate, add the tubulin polymerization buffer, GTP, and the test compound at various concentrations.

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

-

Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C and monitor the increase in absorbance at 340 nm over time (typically every minute for 30-60 minutes). The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to that of a vehicle control.

Fatty Acid Binding Protein 4 (FABP4) Inhibition Assay (Fluorescence Displacement)

This assay is based on the displacement of a fluorescent probe from the binding pocket of FABP4 by a test compound.

Detailed Protocol:

-

Reagent Preparation: Prepare a solution of recombinant human FABP4 protein in a suitable buffer (e.g., PBS). Prepare a stock solution of a fluorescent probe that binds to FABP4, such as 1-anilinonaphthalene-8-sulfonic acid (ANS).

-

Assay Setup: In a black 96-well plate, add the FABP4 protein and the fluorescent probe to each well.

-

Compound Addition: Add the naphthalene-1-sulfonamide derivatives at various concentrations to the wells. Include a vehicle control and a known FABP4 inhibitor as a positive control.

-

Incubation: Incubate the plate at room temperature for a sufficient time to allow for binding equilibrium to be reached (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen probe (for ANS, excitation ~350 nm, emission ~480 nm).

-

Data Analysis: The displacement of the fluorescent probe by the test compound will result in a decrease in fluorescence intensity. Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.

Conclusion and Future Directions

The naphthalene-1-sulfonamide scaffold has unequivocally demonstrated its value as a versatile and privileged structure in drug discovery. Its derivatives have shown significant promise in the fields of oncology, infectious diseases, and metabolic disorders. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Target-Specific Design: Leveraging computational modeling and structural biology to design derivatives with enhanced selectivity for specific biological targets, thereby minimizing off-target effects.

-

Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas, such as neurodegenerative and inflammatory disorders.

-

Combination Therapies: Evaluating the synergistic effects of naphthalene-1-sulfonamide derivatives in combination with existing therapeutic agents.

-

Advancement into Clinical Trials: Moving the most promising preclinical candidates into clinical development to translate their therapeutic potential into tangible benefits for patients.

The continued exploration of the chemical space around the naphthalene-1-sulfonamide core holds immense potential for the discovery of next-generation therapeutics.

References

-

Awad, M. E., El-hussieny, M., & Al-Ashmawy, A. A. (2022). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances, 12(45), 29463-29482. [Link]

-

Awad, M. E., El-hussieny, M., & Al-Ashmawy, A. A. (2022). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances, 12(45), 29463-29482. [Link]

-

Awad, M. E., El-hussieny, M., & Al-Ashmawy, A. A. (2022). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances, 12(45), 29463-29482. [Link]

-

Wang, G., Qiu, J., Xiao, X., Liu, Y., & Zhou, B. (2019). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1260–1268. [Link]

-

Kanth, R. K. N., et al. (2022). Synthesis and Characterization of Novel Naphthalene Substituted Sulphonamide Derivative. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2698-2708. [Link]

-

Al-Ghorbani, M., et al. (2023). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances, 13(42), 29463-29482. [Link]

-

Li, E. W., Katinas, J., Jones, M., & Hamaker, C. G. (2021). Structural characterization of naphthalene sulfonamides and a sulfonate ester and their in vitro efficacy against Leishmania tarentolae promastigotes. New Journal of Chemistry, 45(10), 4663-4672. [Link]

-

Song, H., et al. (2015). Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma. Oncotarget, 6(21), 18584–18596. [Link]

-

National Cancer Institute. (n.d.). Clinical Trials Using STAT3 Inhibitor C-188-9. Retrieved from [Link]

Sources

- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Naphthalene-1-Sulfonamide: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Naphthalene-1-Sulfonamide Core

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1] When incorporated into a naphthalene ring system at the 1-position, it forms the naphthalene-1-sulfonamide scaffold, a structure that has proven to be a remarkably versatile starting point for the design of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the naphthalene-1-sulfonamide core, detailing its synthesis, chemical characteristics, and diverse applications in contemporary drug discovery, with a focus on its utility in developing inhibitors for key protein targets. We will explore the causal relationships behind experimental designs and provide detailed protocols to empower researchers in their own investigations.

The inherent properties of the naphthalene ring system, including its aromaticity, planarity, and lipophilicity, provide a rigid framework that can be strategically decorated with various substituents to achieve high-affinity interactions with protein binding sites. The sulfonamide linker offers a flexible attachment point for diverse chemical moieties, allowing for the fine-tuning of physicochemical properties and target selectivity. This combination of a rigid core and a versatile linker has established naphthalene-1-sulfonamide as a privileged scaffold in medicinal chemistry.

Synthesis and Chemical Properties: Building the Foundation

The synthesis of naphthalene-1-sulfonamide derivatives typically begins with the sulfonation of naphthalene or a substituted naphthalene precursor. A common and direct method involves the reaction of the naphthalene starting material with chlorosulfonic acid.[1] This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group, which can then be readily reacted with a wide range of primary or secondary amines to afford the desired sulfonamide.

For instance, the synthesis of 4-bromo-1-naphthalenesulfonyl chloride, a key intermediate for further diversification through palladium-catalyzed cross-coupling reactions, is achieved by reacting 1-bromonaphthalene with chlorosulfonic acid.[1] This intermediate can then be coupled with various amines to generate a library of naphthalene-1-sulfonamide derivatives.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic scheme for the preparation of naphthalene-1-sulfonamide derivatives, highlighting key reaction steps and opportunities for diversification.

Caption: Generalized synthetic workflow for naphthalene-1-sulfonamide derivatives.

The chemical properties of naphthalene-1-sulfonamide derivatives can be readily tuned by altering the substituents on both the naphthalene ring and the sulfonamide nitrogen. For example, the introduction of electron-withdrawing or electron-donating groups on the naphthalene core can modulate the electronic properties and reactivity of the molecule. Similarly, the choice of the amine component significantly influences the polarity, solubility, and hydrogen bonding capacity of the final compound, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Biological Activities and Therapeutic Applications

The naphthalene-1-sulfonamide scaffold has been successfully employed to develop inhibitors for a diverse range of biological targets, demonstrating its broad therapeutic potential.

Fatty Acid Binding Protein 4 (FABP4) Inhibitors